molecular formula C18H24ClN7O3 B11186622 Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Cat. No.: B11186622
M. Wt: 421.9 g/mol
InChI Key: ZSNQWYCWEKCBIS-UHFFFAOYSA-N
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Description

Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a piperazine moiety, and various functional groups such as amino, chloro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the triazine intermediate reacts with piperazine derivatives.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine ring or the piperazine moiety, resulting in the formation of reduced derivatives.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the chloro and amino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate involves several molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate can be compared with other triazine and piperazine derivatives:

The uniqueness of this compound lies in its combined triazine and piperazine structure, along with specific functional groups that confer distinct biological activities.

Properties

Molecular Formula

C18H24ClN7O3

Molecular Weight

421.9 g/mol

IUPAC Name

ethyl 4-[[4-amino-6-(5-chloro-2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H24ClN7O3/c1-3-29-18(27)26-8-6-25(7-9-26)11-15-22-16(20)24-17(23-15)21-13-10-12(19)4-5-14(13)28-2/h4-5,10H,3,6-9,11H2,1-2H3,(H3,20,21,22,23,24)

InChI Key

ZSNQWYCWEKCBIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=C(C=CC(=C3)Cl)OC)N

Origin of Product

United States

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